Desloratadine Citric Amide

Description

BenchChem offers high-quality Desloratadine Citric Amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desloratadine Citric Amide including the price, delivery time, and more detailed information at info@benchchem.com.

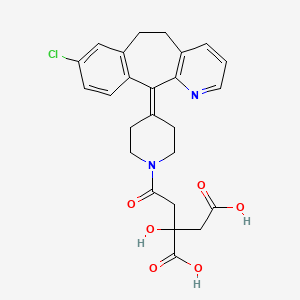

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-2-oxoethyl]-2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN2O6/c26-18-5-6-19-17(12-18)4-3-16-2-1-9-27-23(16)22(19)15-7-10-28(11-8-15)20(29)13-25(34,24(32)33)14-21(30)31/h1-2,5-6,9,12,34H,3-4,7-8,10-11,13-14H2,(H,30,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIKKMKTABMKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)CC(CC(=O)O)(C(=O)O)O)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanistic and Analytical Profiling of Desloratadine Citric Amide Impurity: A Technical Guide

Executive Summary

Desloratadine, a potent, non-sedating second-generation H1-receptor antagonist, is widely administered in pediatric and adult liquid formulations (syrups). To maintain stability and palatability, these formulations frequently utilize citric acid as a buffering agent and pH modifier. However, the presence of a reactive secondary amine within desloratadine's piperidine ring makes the Active Pharmaceutical Ingredient (API) highly susceptible to drug-excipient interactions.

One of the most critical degradation products formed in these matrices is the Desloratadine Citric Amide impurity (CAS 1797131-43-1). This technical guide provides a comprehensive mechanistic evaluation and analytical framework for the identification, quantification, and formulation mitigation of this specific impurity.

Mechanistic Elucidation of Amide Formation

The formation of Desloratadine Citric Amide is driven by a dehydrative condensation reaction between the API and the excipient, a well-documented pathway in drug degradation literature .

Causality of the Reaction: Citric acid is a tricarboxylic acid. In aqueous environments, particularly under accelerated stability conditions (e.g., 40°C / 75% Relative Humidity) or at specific acidic pH ranges, the terminal carboxylic acid group of citric acid becomes highly susceptible to nucleophilic attack. The secondary amine of the desloratadine piperidine ring acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the citric acid. Subsequent elimination of a water molecule yields a stable, covalent amide bond.

This reaction is highly pH-dependent. At lower pH values (pH < 4.0), the abundance of protonated species accelerates the interaction, whereas shifting the pH to a slightly higher range alters the ionization state of the excipient, significantly retarding the reaction kinetics .

Reaction pathway: Desloratadine and Citric Acid condensation forming the amide impurity.

Structural Characterization and Properties

Understanding the physicochemical properties of the impurity is essential for developing targeted analytical methods. The amide formation neutralizes the basicity of the piperidine nitrogen, significantly altering the molecule's polarity. Because the impurity retains two free carboxylic acid groups from the citric acid moiety, it behaves as an amphiphilic molecule with a lipophilic core and a highly polar, acidic tail .

Table 1: Physicochemical Properties of Desloratadine Citric Amide

| Parameter | Value / Description |

| Chemical Name | 2-(2-(4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)-2-oxoethyl)-2-hydroxysuccinic acid |

| CAS Registry Number | 1797131-43-1 |

| Molecular Formula | C25H25ClN2O6 |

| Molecular Weight | 484.93 g/mol |

| Structural Features | Pyridine ring (basic), Amide linkage (neutral), Dicarboxylic acid tail (acidic/polar) |

Analytical Methodology: LC-MS/MS Protocol

Due to the trace levels of this impurity in finished dosage forms and the complex nature of syrup matrices, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification. The following self-validating protocol details the extraction and analysis workflow.

Step-by-Step Protocol

Step 1: Sample Preparation (Solid-Phase Extraction)

-

Objective: Remove high-molecular-weight syrup excipients (e.g., sucrose, propylene glycol) that cause severe matrix effects and ion suppression.

-

Causality: Because the amide impurity retains two free carboxylic acid groups, it is anionic at neutral to basic pH. By using a Mixed-Mode Anion Exchange (MAX) SPE cartridge, the acidic impurity selectively binds to the anion exchange sites. Neutral excipients and the basic, unreacted API wash through, effectively isolating the trace impurity.

-

Procedure: Dilute 1.0 mL of the syrup formulation with 4.0 mL of MS-grade water (adjusted to pH 7.0). Load onto a pre-conditioned MAX SPE cartridge. Wash with 5% methanol to remove neutral interferences. Elute the impurity using 2.0 mL of methanol containing 2% formic acid (to neutralize the charge and release the analyte). Evaporate to dryness under nitrogen and reconstitute in 1.0 mL of the initial mobile phase.

Step 2: Chromatographic Separation

-

Causality: The polar dicarboxylic acid tail causes the impurity to elute earlier than the highly hydrophobic desloratadine parent compound on a reverse-phase column.

-

Procedure: Utilize a C18 Reverse-Phase column (50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in MS-grade water (promotes protonation of the pyridine ring).

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start at 5% B, hold for 1 min, ramp to 60% B over 5 mins at a flow rate of 0.4 mL/min.

-

Step 3: Mass Spectrometry (ESI-MS/MS)

-

Causality: While the piperidine nitrogen is locked in an amide bond, the pyridine nitrogen of the desloratadine core remains highly basic and readily accepts a proton, making Positive Electrospray Ionization (ESI+) the optimal choice.

-

Procedure: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Target the protonated precursor ion [M+H]+ at m/z 485.9. Monitor the primary product ion at m/z 311.1, which corresponds to the cleavage of the amide bond, leaving the intact protonated desloratadine core.

Step 4: System Validation (Self-Validating Loop)

-

Procedure: Inject a matrix blank to ensure no carryover, followed by a known reference standard of Desloratadine Citric Amide (CAS 1797131-43-1). The system validates itself if the retention time matches the standard (±0.1 min), the MRM transition ratio (485.9 -> 311.1) is consistent, and the Signal-to-Noise (S/N) ratio at the Limit of Quantification (LOQ) remains ≥ 10.

LC-MS/MS analytical workflow for the isolation and quantification of the amide impurity.

Formulation Mitigation Strategies

To ensure the long-term stability of desloratadine liquid formulations and prevent regulatory rejections, formulators must employ strategic excipient selection to block this degradation pathway .

-

pH Optimization and Buffer Selection: Formulations targeting an overly acidic pH (e.g., pH 3.8) using high concentrations of citric acid monohydrate accelerate amide formation. Substituting citric acid with sodium citrate dihydrate—or using a precise ratio of both to shift the pH to a less reactive range (pH 4.6 - 6.5)—deprotonates the carboxylic acids, reducing their electrophilicity and significantly lowering the degradation rate.

-

Chelating Agents: The addition of Disodium EDTA is critical. While EDTA primarily sequesters trace metal ions to prevent parallel oxidative degradation, it also stabilizes the overall hydration matrix, reducing the catalytic microenvironments that facilitate dehydrative condensation.

-

Alternative Acidifiers: If buffering is strictly required, evaluating alternative acidifiers with higher steric hindrance or those lacking reactive carboxylic groups can prevent the specific drug-excipient adduct formation entirely.

Conclusion

The interaction between desloratadine and citric acid highlights the critical need for rigorous excipient compatibility screening during early-stage drug development. By understanding the mechanistic pathways of the Desloratadine Citric Amide impurity and deploying robust, mechanism-driven LC-MS/MS analytical frameworks, formulation scientists can proactively design stable, safe, and regulatory-compliant therapeutic products.

References

-

Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry. URL:[Link]

-

Ünal, O. (2023). Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH. Pharmata. URL:[Link]

Demystifying Desloratadine Citric Amide: Molecular Characterization, Formation Mechanisms, and Analytical Mitigation

Executive Summary

Desloratadine is a potent, non-sedating H1-receptor antagonist widely prescribed for allergic rhinitis and urticaria. Unlike its prodrug loratadine, desloratadine features an exposed secondary amine in its piperidine ring[1]. While this structural modification enhances receptor binding affinity, it introduces significant formulation challenges. The secondary amine is highly nucleophilic and prone to degradation reactions with common pharmaceutical excipients[1].

A critical degradation pathway occurs in liquid formulations (such as syrups) where citric acid is employed as a buffering agent[1]. Over time, under the stress of ambient heat and moisture, desloratadine reacts with citric acid to form a specific degradation product: Desloratadine Citric Amide [2]. The accumulation of this impurity has direct regulatory implications; for instance, in July 2022, the Austrian Federal Office for Safety in Health Care (BASG) initiated a precautionary recall of a desloratadine product after stability tests revealed out-of-specification levels of this exact amide impurity[2].

This whitepaper provides an in-depth technical guide on the molecular properties, mechanistic formation, and self-validating analytical protocols required to detect and mitigate Desloratadine Citric Amide in drug development.

Physicochemical Profiling

Understanding the exact molecular parameters of both the impurity and its isotopic internal standard is the first step in establishing a robust analytical framework. The condensation of desloratadine (C19H19ClN2)[3] with citric acid yields a complex amide with a significantly higher molecular weight[4].

To ensure quantitative accuracy during mass spectrometry, researchers utilize a deuterated internal standard, Desloratadine Citric Amide-d4, which normalizes matrix effects and extraction losses[5].

Table 1: Quantitative Data Summary of Physicochemical Properties

| Parameter | Desloratadine Citric Amide | Desloratadine Citric Amide-d4 (ISTD) |

| Chemical Role | Target Degradation Impurity | Internal Standard for LC-MS/MS |

| CAS Registry Number | 1797131-43-1[3] | 2714410-87-2[3] |

| Molecular Formula | C25H25ClN2O6[4] | C25H21D4ClN2O6[6] |

| Molecular Weight | 484.93 g/mol [4] | 488.95 g/mol [6] |

| IUPAC / Chemical Name | 8-Chloro-6,11-dihydro-11-(1-[3,4-dicarboxy-3-hydroxy-butanamido]-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine[4] | Deuterated analogue of the target impurity[5] |

Mechanistic Pathway of Impurity Formation

The formation of Desloratadine Citric Amide is a classic example of excipient-drug incompatibility driven by microenvironmental formulation stress.

The Causality of the Reaction:

-

Nucleophilicity: The removal of the carbamate protective group from loratadine yields desloratadine, transforming a stable tertiary-like nitrogen into a highly reactive secondary amine[1].

-

Excipient Proximity: Citric acid is a tribasic acid commonly added to aqueous formulations to maintain an optimal pH (typically around pH 6.5)[1].

-

Amidation: Under long-term storage conditions (e.g., >2 years), the thermodynamic energy of the system overcomes the activation barrier. The nucleophilic piperidine nitrogen of desloratadine attacks one of the protonated carbonyl carbons of citric acid.

-

Dehydration: This nucleophilic acyl substitution results in the expulsion of a water molecule (-H2O), forming a stable, covalent amide bond[4].

Fig 1: Mechanistic pathway of Desloratadine Citric Amide formation in pharmaceutical formulations.

Analytical Methodology: Self-Validating LC-MS/MS Protocol

To reliably detect Desloratadine Citric Amide at trace levels (parts-per-million) in complex syrup matrices, a highly specific Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol is required.

This protocol is designed as a self-validating system : every step includes an internal check to ensure that the final quantification is immune to external variables such as matrix suppression or extraction inefficiency.

Step-by-Step Workflow

Step 1: Internal Standard (ISTD) Spiking

-

Action: Spike exactly 10 ng/mL of 3[3] into the raw formulation sample.

-

Causality: The deuterated standard co-elutes with the target impurity and experiences the exact same ionization suppression in the MS source. By calculating the ratio of the target peak area to the ISTD peak area, the system self-corrects for matrix effects[5].

Step 2: Solid-Phase Extraction (SPE)

-

Action: Pass the spiked sample through a Mixed-Mode Cation Exchange (MCX) SPE cartridge. Wash with 2% formic acid in water, then elute with 5% ammonium hydroxide in methanol.

-

Causality: Syrups contain high concentrations of sucrose, flavoring agents, and unreacted citric acid. The MCX cartridge traps the basic amine groups. The acidic wash removes neutral sugars and acidic excipients, preventing them from fouling the MS source.

Step 3: Chromatographic Separation

-

Action: Inject 2 µL of the eluate onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Causality: Separation in time prevents in-source fragmentation of the highly concentrated parent drug (desloratadine) from interfering with the detection of the trace-level amide impurity.

Step 4: ESI-MS/MS Detection (Positive Ion Mode)

-

Action: Monitor the Multiple Reaction Monitoring (MRM) transitions. Set the precursor ion for the impurity to m/z 485.9 (M+H)+[4] and the ISTD to m/z 489.9 (M+H)+[6].

-

Causality: MRM provides absolute structural specificity. Even if an isobaric compound co-elutes, it will not produce the same unique product ion fragments, ensuring the trustworthiness of the data.

Formulation Strategies for Mitigation

Understanding the causality of the impurity allows formulation scientists to engineer solutions that prevent its formation entirely. Since the reaction requires direct contact between the secondary amine and the carboxylic acid, mitigation strategies focus on physical or chemical isolation.

-

Ion-Exchange Resin Complexation: As detailed in patent 1[1], desloratadine can be complexed with a polacrilin potassium resin.

-

Mechanism: The resin binds the secondary amine, sterically shielding it from the microenvironment. Data shows that when complexed, desloratadine does not undergo degradation in the presence of acidic excipients, even under accelerated conditions (40°C / 75% RH)[1].

-

-

Alternative Buffering Systems: Replacing citric acid with non-carboxylic buffers (e.g., phosphate buffers) eliminates the acyl donor, entirely shutting down the amidation pathway.

Sources

- 1. WO2006020534A2 - Stabilized desloratadine composition - Google Patents [patents.google.com]

- 2. Desloratadine - BASG [basg.gv.at]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. cdn.usbio.net [cdn.usbio.net]

Identification and Mitigation of Amide Degradation Products in Desloratadine Syrup Formulations

Executive Summary

Desloratadine is a potent, second-generation tricyclic H1-receptor antagonist widely administered in oral liquid dosage forms (syrups) for pediatric and geriatric populations. However, formulating desloratadine as a liquid presents a significant physicochemical challenge: the active pharmaceutical ingredient (API) contains a highly reactive secondary amine within its piperidine ring. When exposed to common liquid excipients—such as propylene glycol, polyethylene glycols (PEGs), and certain sweeteners—this secondary amine is highly susceptible to chemical degradation, primarily yielding amide degradants like N-formyl desloratadine [[1]]().

This whitepaper provides an in-depth mechanistic analysis of amide degradation in desloratadine syrups, outlines a self-validating UPLC-MS/MS analytical strategy for degradant quantification, and establishes field-proven formulation protocols to stabilize the API.

Mechanistic Pathways of Amide Degradation

The primary degradation pathway of desloratadine in liquid matrices is N-formylation . Unlike primary amines, which typically undergo standard Schiff base formation, the secondary amine of desloratadine acts as a strong nucleophile that directly attacks electrophilic carbonyl carbons present in degraded excipients.

The Role of Excipient Autoxidation

Propylene glycol (PG) and PEGs are ubiquitous in syrups, serving as solubilizers and humectants. Over time, or under thermal and oxidative stress, these excipients undergo metal-catalyzed autoxidation. This oxidative cascade cleaves the glycol chains, generating trace reactive aldehydes (e.g., formaldehyde) and carboxylic acids (e.g., formic acid) 3.

When trace formic acid or formaldehyde accumulates in the syrup matrix, the secondary amine of desloratadine undergoes an N-formylation reaction, producing a stable amide bond. The resulting degradant, N-formyl desloratadine (Desloratadine USP Related Compound F), is not only pharmacologically inactive but also causes an unacceptable orange-yellow discoloration of the syrup 4. Additionally, desloratadine can undergo complex Maillard-like reactions if reducing sugars like lactose are improperly included in the formulation 5.

Figure 1: Mechanistic pathway of N-formyl desloratadine formation via excipient degradation.

Analytical Strategy: Identification & Quantification

To accurately quantify amide degradation products and distinguish them from the API, a highly specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is required 6.

Quantitative Data Summary

| Degradation Product | CAS Number | Structural Modification | m/z [M+H]⁺ | Primary Mechanism |

| Desloratadine (API) | 100643-71-8 | N/A (Secondary Amine) | 311.1 | N/A |

| N-Formyl Desloratadine | 117810-61-4 | N-Formylation (Amide) | 339.1 | Excipient impurity reaction (Formic acid/Formaldehyde) |

| N-Methyl Desloratadine | 121288-39-9 | N-Methylation (Tertiary Amine) | 325.1 | Trace methylating agents / Oxidative cleavage |

| Deschlorodesloratadine | N/A | Dehalogenation | 277.1 | Hydrolytic / Photolytic degradation |

Protocol 1: UPLC-MS/MS Identification of N-Formyl Desloratadine

Causality & Rationale : Desloratadine is a basic compound. Utilizing an acidic mobile phase (pH 3.0) ensures the secondary amine is fully protonated, which prevents peak tailing on silica-based stationary phases. Conversely, N-formyl desloratadine is a neutral amide; this extreme difference in ionization states at pH 3.0 allows for baseline chromatographic resolution between the API and the degradant 7.

Step 1: Sample Preparation

-

Aliquot 5.0 mL of the Desloratadine syrup into a 50 mL volumetric flask.

-

Dilute to volume with a diluent mixture of Methanol:Water (50:50, v/v). Note: This specific ratio precipitates high-molecular-weight polymeric excipients (e.g., cellulose derivatives) while keeping the API and amides in solution.

-

Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions

-

System : UHPLC coupled with a triple quadrupole mass spectrometer.

-

Column : Acquity UPLC BEH C8 (100 mm × 2.1 mm, 1.7 µm) [[7]]().

-

Mobile Phase A : 0.05 M KH₂PO₄ buffer, adjusted to pH 3.0 with orthophosphoric acid.

-

Mobile Phase B : Acetonitrile:Methanol:Water (50:25:25, v/v/v).

-

Gradient Program : 0–2 min (90% A), 2–6 min (Linear ramp to 40% A), 6–8 min (Hold 40% A), 8–10 min (Return to 90% A).

-

Flow Rate : 0.4 mL/min at a Column Temperature of 40°C.

Step 3: Mass Spectrometry (ESI+)

-

Capillary Voltage : 3.0 kV; Desolvation Temperature : 400°C.

-

MRM Transitions : Monitor m/z 311.1 → 259.1 for Desloratadine, and m/z 339.1 → 259.1 for N-Formyl Desloratadine .

Step 4: Self-Validating System Suitability To ensure method trustworthiness, inject standard solutions in six replicates prior to sample analysis. The method is only valid if the Relative Standard Deviation (RSD) of the N-formyl desloratadine peak area is < 5.0%, and the Chromatographic Resolution ( Rs ) between the API and the degradant is > 2.0 8.

Formulation Mitigation & Stabilization Protocols

Preventing amide degradation requires a multi-faceted formulation approach that neutralizes the oxidative and acidic microenvironments responsible for formylation.

Figure 2: Step-by-step formulation workflow to mitigate amide degradation in syrups.

Protocol 2: Compounding and Stabilization of Desloratadine Syrup

Causality & Rationale : While propylene glycol is necessary to solubilize the hydrophobic regions of desloratadine, it acts as a precursor for formylating agents. Disodium EDTA is introduced to act as a hexadentate ligand, sequestering divalent trace metals (e.g., Cu²⁺, Fe²⁺) that catalyze the autoxidation of PG into formaldehyde 5. Furthermore, maintaining the pH between 5.0 and 6.0 minimizes the specific protonation states that thermodynamically favor amide bond formation 1.

Step 1: Aqueous Phase Preparation

-

Heat purified water (approximately 40% of the total batch volume) to 75–80°C in the main compounding stainless-steel vessel [[8]]().

-

Add antimicrobial preservatives (e.g., sodium benzoate) and non-reducing sweeteners (strictly avoiding lactose). Stir under high shear until completely dissolved.

Step 2: Buffer and Chelator Integration

-

Cool the aqueous mixture to 40–50°C.

-

Add Disodium EDTA (0.025% w/v) to halt metal-catalyzed excipient oxidation 5.

-

Introduce Sodium Citrate and Citric Acid to establish a robust buffer system, targeting a final pH of 5.5 1.

Step 3: API Solubilization & Integration

-

In a separate auxiliary vessel, dissolve Desloratadine (0.5 mg/mL final concentration) in Propylene Glycol.

-

Slowly transfer the API-glycol solution into the main aqueous phase under continuous, low-aeration homogenization to prevent introducing atmospheric oxygen.

Step 4: Final Adjustment and Packaging

-

Adjust the bulk to the final volume with purified water. Verify the pH remains strictly within the 5.0–6.0 window.

-

Package the formulation in amber-colored glass or PCTFE/PVC blister-equivalent high-moisture-barrier bottles. This prevents photolytic degradation and limits oxygen permeation, ensuring N-formyl desloratadine remains below the 0.1% regulatory threshold throughout the product's shelf life 1.

References

-

Evaluation and Characterization of Stabilized Drug, formulated as Oro Dispersible Tablet Using Advanced Method. SDI Article 5. Available at:[Link]

-

Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH. DergiPark. Available at:[Link]

-

Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing (SCIRP). Available at: [Link]

-

Aerius, INN-desloratadine - European Medicines Agency. Europa.eu. Available at:[Link]

-

A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. National Institutes of Health (NIH) / PMC. Available at: [Link]

-

Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH (Analytical Conditions). DergiPark. Available at: [Link]

-

A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 3. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

- 4. download.sdiarticle5.com [download.sdiarticle5.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

Theoretical Degradation Profiling of Desloratadine Citrate: A Comprehensive Technical Guide

Executive Summary

Desloratadine (8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) is a potent, non-sedating H1-receptor antagonist. When formulated as a citrate salt, its stability profile presents unique analytical and formulation challenges. As a secondary amine, desloratadine is highly susceptible to specific chemical transformations under environmental stress and in the presence of reactive excipients. This whitepaper provides an in-depth mechanistic analysis of desloratadine citrate degradation, establishes self-validating experimental workflows for stability-indicating methods (SIM), and outlines data-driven formulation strategies to mitigate API degradation.

Mechanistic Degradation Pathways

Understanding the causality behind API degradation is the foundation of robust drug development. Desloratadine citrate degrades through three primary mechanistic pathways, each driven by specific structural vulnerabilities[1].

Excipient-Induced Degradation (N-formylation)

The most critical and formulation-limiting degradation pathway for desloratadine is its interaction with reducing sugars, predominantly lactose. Because the piperidine ring in desloratadine contains a secondary amine, it undergoes a Maillard-type reaction with lactose under pharmaceutically relevant conditions (e.g., 40°C / 75% RH)[2].

-

Causality: The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the reducing sugar. Subsequent rearrangements and cleavage lead to the formation of N-formyldesloratadine , the major degradation impurity[3]. This reaction is significantly accelerated by acidic microenvironments and moisture.

Oxidative Degradation

Desloratadine is highly susceptible to oxidative stress. The cycloheptadiene system and the piperidine nitrogen are vulnerable to electron transfer reactions.

-

Causality: Exposure to peroxides—often present as trace impurities in excipients like polyethylene glycol (PEG) or polysorbates—leads to the formation of N-oxide derivatives and chloride oxidation products[4]. The oxidation mechanism involves the abstraction of an electron from the nitrogen lone pair, followed by oxygen insertion.

Base-Catalyzed Hydrolysis

While desloratadine is relatively stable in acidic media, it exhibits significant degradation under alkaline stress[5].

-

Causality: Nucleophilic attack by hydroxide ions ( OH− ) under high pH conditions leads to the cleavage of the molecular backbone. This hydrolytic degradation produces distinct degradants that elute at specific relative retention times (RRT) during chromatographic separation[4].

Fig 1: Mechanistic degradation pathways of Desloratadine Citrate under various stress conditions.

Quantitative Degradation Profiling

To establish the intrinsic stability of the molecule, forced degradation studies are executed in accordance with ICH Q1A(R2) guidelines. The following table synthesizes quantitative data derived from validated stability-indicating methods[4],[5],[3].

| Stress Condition | Reagent / Environment | Time & Temp | % Degradation | Major Degradant RRT |

| Base Hydrolysis | 1 N NaOH | 20 hr, 60°C | ~30.0% | 1.12, 1.39, 1.70 |

| Oxidation | 6% H2O2 | 20 hr, 60°C | ~15.5% | 0.30, 0.80, 1.41 |

| Acid Hydrolysis | 0.1 N HCl | 24 hr, RT | < 2.0% | None significant |

| Excipient Stress | Lactose / 75% RH | 4 wks, 40°C | ~2.6% | N-formyldesloratadine |

Note: RRT values are relative to the desloratadine main peak. Variations in RRT may occur depending on the specific stationary phase and gradient utilized.

Experimental Workflow: Stability-Indicating RP-UPLC Method

To accurately quantify desloratadine and its degradants, a self-validating Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method must be employed. The following protocol details the step-by-step methodology and the causality behind each analytical choice[4].

Step-by-Step Methodology

1. Sample Preparation & Stressing:

-

Prepare a stock solution of Desloratadine Citrate (e.g., 100 µg/mL) in a methanol/water diluent.

-

Subject aliquots to 1 N NaOH (Base), 6% H2O2 (Oxidation), and 0.1 N HCl (Acid) as per the parameters in the table above.

2. Quenching (Neutralization):

-

Protocol: Post-stress, immediately neutralize acidic samples with 0.1 N NaOH and basic samples with 0.1 N HCl.

-

Causality: Quenching halts the degradation kinetics at the exact target time point, ensuring accurate kinetic profiling. Furthermore, injecting highly alkaline or acidic samples directly into the UPLC can dissolve the silica backbone of the stationary phase or strip the bonded phase, destroying the column.

3. Chromatographic Separation:

-

Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.

-

Causality: A sub-2-micron particle size provides the high theoretical plate count necessary to resolve closely eluting structurally similar degradants (like N-formyldesloratadine) from the main API peak[1].

-

-

Mobile Phase: Gradient elution using Solvent A (0.05 M KH2PO4 buffer, pH adjusted to 3.0) and Solvent B (Acetonitrile/Methanol/Water mixture).

-

Causality: Operating at pH 3.0 ensures that the secondary amine of desloratadine remains fully protonated. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and ensuring reproducible retention times[4].

-

4. Detection & Self-Validation (Peak Purity):

-

Protocol: Monitor the eluent using a Photodiode Array (PDA) detector at 272 nm.

-

Self-Validating System: The method must calculate the Peak Purity Index for the desloratadine peak. A purity angle less than the purity threshold (Purity Index > 0.999) mathematically validates that the API peak is spectrally homogeneous and free from co-eluting degradants[5]. Additionally, a mass balance calculation (Sum of API + Degradants ≈ 100% of initial API) must be performed to ensure no degradants are retained on the column or undetected.

Fig 2: Step-by-step stability-indicating RP-UPLC workflow for forced degradation profiling.

Data-Driven Formulation Strategies

Based on the degradation profiling, formulators must actively engineer the drug product environment to protect the desloratadine citrate API.

-

Microenvironmental pH Modulation: Because desloratadine degrades via N-formylation in the presence of acidic excipients, formulators should incorporate basic stabilizers. The addition of amino acids like L-arginine or basic salts (e.g., dibasic calcium phosphate) buffers the microenvironmental pH of the solid dosage form, effectively inhibiting the degradation kinetics[6].

-

Excipient Exclusion: The use of lactose (a reducing sugar) and stearic acid should be strictly avoided where possible. If lactose is required for tablet compressibility, anhydrous lactose must be used in conjunction with a protective stabilizer (like L-arginine) to block the Maillard reaction pathway[3].

Sources

- 1. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arabjchem.org [arabjchem.org]

- 6. US20070004671A1 - Stable desloratadine compositions - Google Patents [patents.google.com]

Difference between Desloratadine citrate salt and amide impurity

Differentiating Desloratadine Citrate Salt from its Amide Impurity: A Mechanistic and Analytical Guide

Executive Summary In pharmaceutical formulation, distinguishing between a desired drug-excipient interaction and an undesired degradation pathway is critical for ensuring drug efficacy and safety. Desloratadine, a potent H1-receptor antagonist, contains a highly reactive secondary amine within its piperidine ring. When formulated with citric acid—a ubiquitous buffer and salt-forming agent—two distinct chemical entities can form: Desloratadine Citrate Salt (an ionic, reversible complex) and Desloratadine Citric Amide Impurity (a covalent, irreversible degradant). This technical guide delineates the mechanistic causality, structural differences, and analytical methodologies required to distinguish the transient salt from the stable amide impurity.

Chemical and Structural Differentiation

The fundamental difference between the citrate salt and the amide impurity lies in their bonding thermodynamics and molecular architecture.

-

Desloratadine Citrate Salt: This entity is formed via a rapid, reversible acid-base reaction. The carboxylic acid of the citric acid donates a proton to the basic piperidine nitrogen of desloratadine. This ionic interaction improves aqueous solubility and is often the target state in liquid formulations to prevent precipitation.

-

Desloratadine Citric Amide (CAS: 1797131-43-1): This entity is formed via nucleophilic acyl substitution. Under conditions of thermal stress or moisture, the secondary amine of desloratadine attacks the carbonyl carbon of citric acid. This results in dehydration (loss of a water molecule) and the formation of a stable, covalent amide bond. This is a recognized drug-excipient incompatibility that permanently neutralizes the active pharmaceutical ingredient (API) [1].

Table 1: Physicochemical Comparison of Desloratadine Entities

| Property | Desloratadine (Free Base) | Desloratadine Citrate (Salt) | Desloratadine Citric Amide (Impurity) |

| Chemical Formula | C₁₉H₁₉ClN₂ | C₁₉H₁₉ClN₂ · C₆H₈O₇ | C₂₅H₂₅ClN₂O₆ |

| Molecular Weight | 310.82 g/mol | 503.0 g/mol | 484.93 g/mol |

| Bond Type | N/A | Ionic (Proton Transfer) | Covalent (Amide Bond) |

| Reversibility | N/A | Highly Reversible (in vivo) | Irreversible |

| Pharmacological Status | Active Pharmaceutical Ingredient | Desired Formulation State | Degradation Product |

Mechanistic Pathways of Formation

Understanding the causality behind the formation of the amide impurity is essential for robust formulation design. The reaction is heavily dependent on the microenvironmental pH and the mobility of the molecules in the solid state [2].

While salt formation is instantaneous upon mixing in solution, amide condensation requires overcoming a significant activation energy barrier. In solid oral dosage forms, residual moisture acts as a plasticizer. This moisture increases molecular mobility, facilitating the nucleophilic attack of the unprotonated piperidine nitrogen on the citric acid carboxylate.

Figure 1: Reaction pathways differentiating salt formation from amide degradation.

Self-Validating Analytical Protocol: LC-MS/MS Differentiation

Step-by-Step Methodology:

-

Sample Preparation (Non-Hydrolytic Extraction):

-

Extract 10 mg of the formulation using 10 mL of a Methanol:Water (50:50, v/v) diluent.

-

Causality: This specific solvent ratio ensures complete dissolution and dissociation of the ionic citrate salt without providing the extreme pH or thermal energy that could artificially hydrolyze the covalent amide impurity during the extraction process.

-

-

Chromatographic Separation:

-

Column: C18 Reverse-Phase (50 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 7 minutes.

-

Causality: The amide impurity is significantly more lipophilic than the protonated desloratadine base. The gradient ensures the highly polar dissociated citric acid elutes in the void volume, the desloratadine base elutes mid-gradient, and the non-polar amide impurity is strongly retained, eluting last.

-

-

Mass Spectrometric Detection (ESI+):

-

Monitor m/z 311.2 [M+H]⁺ for the dissociated Desloratadine base.

-

Monitor m/z 485.2 [M+H]⁺ for the Desloratadine Citric Amide Impurity.

-

-

Self-Validation Check (Mass Balance):

-

Subject a control sample of Desloratadine Citrate Salt to forced degradation (80°C, 75% RH for 48 hours). A valid method will show a stoichiometric decrease in the UV peak area of m/z 311.2 corresponding directly to the increase in the UV peak area of m/z 485.2. If the mass balance does not close, it indicates secondary degradation pathways (e.g., N-formylation) are occurring.

-

Formulation Implications and Mitigation Strategies

The transition from a benign salt to a reactive impurity necessitates strict control strategies during drug development [3].

-

Moisture Management: Since water is a byproduct of the condensation reaction, Le Chatelier's principle dictates that removing moisture drives the equilibrium away from amide formation. Utilizing desiccants, low-moisture excipients, and blister packaging is critical for solid dosage forms.

-

pH Optimization: In liquid formulations (such as syrups), the pH must be tightly controlled. At a highly acidic pH, the amine is fully protonated, reducing its nucleophilicity and preventing the attack on the citric acid. However, extreme acidity can trigger other degradation pathways. A buffered pH of ~4.5–5.5 is often targeted to balance these competing risks [4].

-

Steric and Structural Alternatives: If citric acid causes unacceptable levels of the amide impurity during stability testing, formulators should substitute it with non-carboxylic buffers (e.g., phosphate buffers) or use sterically hindered organic acids that cannot easily undergo nucleophilic attack.

References

-

Hotha, K. K., et al. "Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways." Scientific Research Publishing (SCIRP), 2016. URL: [Link]

- "Stabilized desloratadine composition." World Intellectual Property Organization, WO2006020534A2.

-

"Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH." Pharmata, DergiPark, 2023. URL: [Link]

Comprehensive Technical Guide: Identification, Mechanism, and Analysis of Desloratadine Citric Amide

Executive Summary

In the landscape of pharmaceutical development, drug-excipient interactions represent a critical vector for impurity generation, often compromising drug efficacy and safety profiles. Desloratadine, a potent, non-sedating H1-receptor antagonist, is highly susceptible to such interactions due to its reactive secondary amine. When formulated with citric acid—a ubiquitous excipient used for buffering and taste-masking—a condensation reaction can occur, yielding Desloratadine Citric Amide .

As a Senior Application Scientist, understanding the mechanistic causality behind this impurity's formation is paramount. This whitepaper provides a rigorous, self-validating framework for the structural identification, mechanistic pathway analysis, and LC-MS/MS quantification of Desloratadine Citric Amide.

Chemical Identifiers & Structural Properties

Table 1: Chemical Identifiers for Desloratadine Citric Amide

| Property | Value |

| Product Name | Desloratadine Citric Amide |

| CAS Number | 1797131-43-1 [[1]]([Link]) |

| Molecular Formula | C25H25ClN2O6 |

| Molecular Weight | 484.93 g/mol [[2]]() |

| Synonyms | Desloratadine Impurity 41; Desloratadine Citrate Amide; 2-[2-[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinyl]-2-oxoethyl]-2-hydroxybutanedioic Acid |

| Origin | Drug-excipient interaction (API + Citric Acid) |

Mechanistic Causality: Drug-Excipient Interaction

To control an impurity, one must first understand its thermodynamic and kinetic origins. Desloratadine is an active metabolite of loratadine. Unlike loratadine, which features a protective carbamate group, desloratadine possesses an exposed, highly nucleophilic secondary amine within its piperidine ring .

Citric acid is frequently utilized in oral solutions and syrups to enhance flavor (reducing bitterness) and adjust pH . However, it contains three carboxylic acid moieties. Under conditions of elevated temperature, acidic microenvironments, or high water activity ( Aw ) during storage, a nucleophilic acyl substitution occurs. The secondary amine of desloratadine attacks one of the carboxyl groups of citric acid, resulting in dehydration (loss of water) and the formation of a stable, covalent amide bond , [[3]]([Link]).

Reaction pathway: Amidation of desloratadine's secondary amine by citric acid.

Analytical Methodology: LC-MS/MS Quantification

Because Desloratadine Citric Amide is an amide derivative, it exhibits different chromatographic behavior compared to the parent API. To ensure trustworthiness, the following UHPLC-MS/MS protocol is designed as a self-validating system , embedding causality into every experimental choice.

Chromatographic Strategy & Causality

We utilize a C18 stationary phase. The impurity possesses a hydrophobic tricyclic core but is appended with polar, unreacted carboxylic acid tails from the citric acid moiety. By using an acidic mobile phase (0.1% Formic Acid), we suppress the ionization of these carboxylic acids, driving the molecule into a more hydrophobic state to ensure strong retention and sharp peak shapes on the C18 column. Furthermore, formic acid acts as a proton source, heavily favoring [M+H]+ formation for positive electrospray ionization (ESI+) [[4]]([Link]).

Table 2: UHPLC Gradient Elution Profile

| Time (min) | Mobile Phase A (0.1% FA in Water) | Mobile Phase B (Acetonitrile) |

| 0.0 | 95% | 5% |

| 1.0 | 95% | 5% |

| 5.0 | 10% | 90% |

| 7.0 | 10% | 90% |

| 7.1 | 95% | 5% |

| 10.0 | 95% | 5% |

Step-by-Step Self-Validating Protocol

-

Sample Extraction: Weigh an equivalent of 10 mg of the desloratadine formulation. Extract using 10 mL of Methanol:Water (50:50 v/v).

-

Causality: Methanol disrupts the formulation matrix, while water ensures the solubility of the polar citric amide impurity.

-

-

Filtration: Pass the extract through a 0.22 µm PTFE syringe filter.

-

Causality: Removes insoluble excipients (e.g., microcrystalline cellulose or colloidal silicon dioxide) that would otherwise cause column backpressure blockages.

-

-

System Suitability Testing (SST - The Self-Validation Step): Inject a 1.0 µg/mL reference standard of Desloratadine Citric Amide (CAS: 1797131-43-1) [[1]]([Link]) six consecutive times.

-

Acceptance Criteria: Peak area %RSD ≤ 2.0%, Tailing factor ≤ 1.5. Proceed to sample analysis only if these criteria are met, proving instrument stability.

-

-

MS/MS Detection: Operate the mass spectrometer in ESI+ mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the parent ion [M+H]+ at m/z 485.9 (based on MW 484.93 g/mol ) transitioning to its stable product ions.

-

Quantification: Calculate the impurity concentration in the formulation against a linear calibration curve ( R2≥0.995 ).

Self-validating LC-MS/MS workflow for quantifying Desloratadine Citric Amide.

Formulation Strategies for Mitigation

To prevent the generation of Desloratadine Citric Amide during the drug product lifecycle, formulators must employ targeted mitigation strategies:

-

Excipient Substitution: Replace citric acid with non-carboxylic buffering agents (e.g., phosphate buffers) if the formulation pH allows.

-

Steric & Microenvironmental Control: If citric acid is strictly required for taste masking in pediatric syrups , maintain the pH at a level where the secondary amine of desloratadine remains fully protonated (ionized). A protonated amine is significantly less nucleophilic, drastically reducing the kinetics of the amidation reaction.

-

Moisture Management: For solid oral dosages, utilize dry granulation or direct compression techniques to minimize the water activity ( Aw ) required to catalyze the condensation reaction.

References

-

Pharmaffiliates. "Desloratadine Citric Amide | CAS No: 1797131-43-1". Pharmaffiliates Reference Standards. Available at: [Link]

-

Hotha, K. K., et al. (2016). "Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways". Scientific Research Publishing (SCIRP). Available at: [Link]

-

DergiPark. (2023). "Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH". DergiPark Academic. Available at: [Link]

- US Patent 20040229896A1. "Stable pharmaceutical compositions of desloratadine". Google Patents.

-

National Center for Biotechnology Information (NIH). "Citric Acid: A Multifunctional Pharmaceutical Excipient". PMC. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Desloratadine Citric Amide: A Prospective Analysis

This guide provides a comprehensive technical overview of the anticipated physicochemical properties of Desloratadine Citric Amide, a novel derivative of the second-generation antihistamine, desloratadine. Designed for researchers, scientists, and drug development professionals, this document synthesizes established data on desloratadine and citric acid with proven analytical methodologies to forecast the characteristics of this new chemical entity. The insights herein are intended to guide its potential synthesis, characterization, and formulation development.

Introduction: The Rationale for Desloratadine Citric Amide

Desloratadine, the active metabolite of loratadine, is a potent and selective peripheral H1-receptor antagonist with anti-inflammatory properties.[1][2][3] Despite its efficacy, desloratadine exhibits low aqueous solubility, which can present challenges in formulation development.[4][5] Citric acid, a naturally occurring tricarboxylic acid, is widely used in the pharmaceutical industry as an excipient, pH modifier, and co-former to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[6][7][8]

The formation of an amide linkage between the piperidine nitrogen of desloratadine and one of the carboxylic acid groups of citric acid to create Desloratadine Citric Amide is a rational strategy to potentially modulate the physicochemical properties of the parent drug. This modification could influence key parameters such as solubility, dissolution rate, and solid-state characteristics, thereby offering new opportunities for formulation design and intellectual property. While co-amorphous systems of desloratadine with citric acid have been explored and noted for their hygroscopicity[9], a stable covalent amide bond presents a different approach to creating a single new chemical entity.

Proposed Synthesis and Structure

The synthesis of Desloratadine Citric Amide would likely involve a standard amidation reaction between desloratadine and citric acid, potentially activated at one of its carboxylic acid groups to facilitate the formation of the amide bond.

Caption: Proposed synthesis pathway for Desloratadine Citric Amide.

The resulting structure would covalently link the two molecules, creating a new entity with distinct properties.

Anticipated Physicochemical Properties

The following sections detail the expected physicochemical properties of Desloratadine Citric Amide and the experimental protocols for their determination.

Solubility

Desloratadine is slightly soluble in water (0.1 mg/mL) but very soluble in organic solvents like ethanol and propylene glycol.[5][10] Its solubility increases in acidic environments.[4] Citric acid is highly soluble in water.[6][7] The introduction of the polar citric acid moiety is expected to significantly enhance the aqueous solubility of Desloratadine Citric Amide compared to desloratadine alone.

Table 1: Predicted and Parent Compound Solubility

| Compound | Water | 0.1N HCl | Ethanol | Propylene Glycol |

| Desloratadine | Slightly soluble (0.1 mg/mL)[5] | Soluble (40 mg/mL)[5] | Very soluble (>100 mg/mL)[5] | Very soluble (>100 mg/mL)[5] |

| Citric Acid | Very soluble (1809 g/L at 30°C)[6] | Soluble | Soluble[7] | Soluble (approx. 20%)[7] |

| Desloratadine Citric Amide | Predicted: Moderately to highly soluble | Predicted: Highly soluble | Predicted: Soluble | Predicted: Soluble |

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation: An excess amount of Desloratadine Citric Amide is added to vials containing purified water, 0.1N HCl, and phosphate buffer at pH 6.8.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Analysis: The suspensions are filtered through a 0.45 µm filter to remove undissolved solids. The concentration of the dissolved compound in the filtrate is then quantified using a validated stability-indicating HPLC method.[11]

Acid Dissociation Constant (pKa)

Desloratadine has two pKa values corresponding to its pyridine nitrogen (pKa ≈ 4.3-4.4) and piperidine nitrogen (pKa ≈ 9.7-10.0).[5][12] Citric acid is a triprotic acid with pKa values of approximately 2.92, 4.28, and 5.21.[6][7] In Desloratadine Citric Amide, the basic piperidine nitrogen of desloratadine is converted to a neutral amide. This will eliminate its basicity. The remaining ionizable groups will be the pyridine nitrogen from desloratadine and the two remaining carboxylic acid groups and the hydroxyl group from the citric acid moiety.

Table 2: Predicted and Parent Compound pKa Values

| Compound | pKa1 | pKa2 | pKa3 | pKa4 |

| Desloratadine | 4.3 (Pyridine N)[5] | 9.7 (Piperidine N)[5] | - | - |

| Citric Acid | 2.92[6] | 4.28[6] | 5.21[6] | - |

| Desloratadine Citric Amide | Predicted: ~3 (Carboxylic) | Predicted: ~4.3 (Pyridine N) | Predicted: ~4.7 (Carboxylic) | Predicted: ~14.4 (Hydroxyl)[13] |

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: A precisely weighed amount of Desloratadine Citric Amide is dissolved in a suitable solvent, typically water or a co-solvent system if aqueous solubility is limited.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve.

Melting Point and Thermal Behavior

Desloratadine has a melting point of approximately 150-151°C.[1][5] Citric acid melts at around 153°C and decomposes at temperatures above 175°C.[6][8] The melting point of Desloratadine Citric Amide is expected to be distinct from its parent compounds, reflecting its new crystalline structure.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small amount of the sample (3-5 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed.

-

Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. A reference pan (empty) is heated concurrently.

-

Data Interpretation: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks for any decomposition or crystallization events.[14]

Caption: Workflow for DSC analysis.

Polymorphism

Desloratadine is known to exist in multiple polymorphic forms (I, II, and III), which can interconvert under the influence of temperature and solvents.[4][15][16] The formation of a new chemical entity, Desloratadine Citric Amide, will have its own unique crystal packing, and thus, its own potential for polymorphism. It is crucial to identify and characterize any polymorphic forms as they can significantly impact stability, solubility, and bioavailability.

Experimental Protocol: Polymorph Screening

-

Crystallization Studies: Desloratadine Citric Amide is recrystallized from a diverse range of solvents with varying polarities and under different conditions (e.g., fast vs. slow evaporation, cooling rates).

-

Solid-State Characterization: The resulting solid forms are analyzed using techniques such as:

-

Powder X-Ray Diffraction (PXRD): To identify unique crystalline structures based on their diffraction patterns.[17]

-

Differential Scanning Calorimetry (DSC): To detect different melting points or phase transitions.[14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To observe differences in vibrational modes indicative of different molecular packing.[17]

-

Stability

Desloratadine is susceptible to degradation, particularly from moisture and in the presence of certain excipients.[18][19] Accelerated aging studies show degradation upon exposure to UV light and heat.[20][21] The stability of Desloratadine Citric Amide will need to be rigorously evaluated. The amide bond is generally stable, but the remaining functional groups from both parent molecules could be susceptible to hydrolysis, oxidation, or photolysis.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

-

Stress Conditions: Solutions of Desloratadine Citric Amide are subjected to various stress conditions as per ICH guidelines:

-

Acidic Hydrolysis: 0.1N HCl at elevated temperature.

-

Basic Hydrolysis: 0.1N NaOH at elevated temperature.

-

Oxidative Degradation: Dilute hydrogen peroxide solution.

-

Thermal Stress: Heating the solid drug substance.

-

Photostability: Exposure to light (ICH Q1B).

-

-

Analysis: Samples are analyzed at various time points using a stability-indicating HPLC method to quantify the parent drug and detect any degradation products.

Caption: Workflow for forced degradation studies.

Conclusion

The synthesis of Desloratadine Citric Amide represents a promising strategy for modulating the physicochemical properties of desloratadine. This technical guide provides a prospective analysis of its key characteristics, grounded in the known properties of its constituent molecules and established analytical protocols. The enhanced aqueous solubility and unique solid-state properties anticipated for this novel amide derivative warrant its synthesis and comprehensive characterization. The experimental frameworks outlined herein provide a robust roadmap for researchers and drug development professionals to rigorously evaluate Desloratadine Citric Amide, paving the way for its potential application in advanced pharmaceutical formulations.

References

- Desloratadine Actavis - EMA. (2011, November 17).

- DESLORATADINE TABLETS. (2018, October 17).

- PRODUCT INFORMATION - Cayman Chemical.

- Citric Acid - Interchim.

- Citric acid | 77-92-9 - ChemicalBook.

-

Citric acid - Wikipedia. Retrieved from [Link]

-

Properties of Citric Acid – C 6 H 8 O 7 - BYJU'S. (2018, September 11). Retrieved from [Link]

-

Evaluation of Thermal-Induced Polymorphic Transformation on Desloratadine and Desloratadine-Benzoic Acid Salt - ResearchGate. (2021, February 17). Retrieved from [Link]

-

Physicochemical properties of LOR and DES: (a) thermal property by differential scanning calorimetry and (b) moisture sorption isotherm at 25°C. - ResearchGate. Retrieved from [Link]

-

CLARINEX® (desloratadine) TABLETS - accessdata.fda.gov. (2001, December 21). Retrieved from [Link]

-

Unsuspected polymorphic metabolism of rupatadine via its primary metabolite, desloratadine - PubMed. (2009, June 15). Retrieved from [Link]

-

Characterization and Compatibility Study of Desloratadine - ResearchGate. Retrieved from [Link]

-

Desloratadine - Journal "Functional Materials". Retrieved from [Link]

-

STABLE PHARMACEUTICAL COMPOSITIONS OF DESLORATADINE - Patent 1507531. Retrieved from [Link]

-

FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS. Retrieved from [Link]

- US20040242619A1 - Processes for preparation of polymorphic forms of desloratadine - Google Patents.

-

Design, synthesis and biological evaluation of novel desloratadine derivatives with anti-inflammatory and H1 antagonize activities - PubMed. (2019, December 15). Retrieved from [Link]

-

Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC. Retrieved from [Link]

-

Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing - SciSpace. Retrieved from [Link]

-

Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing | Current Issues in Pharmacy and Medical Sciences. (2015, November 26). Retrieved from [Link]

-

Synthesis of 3-hydroxy desloratadine, t - JOCPR. Retrieved from [Link]

-

Biopharmaceutical classification of desloratadine – not all drugs are classified the easy way. (2019, September 8). Retrieved from [Link]

-

NOTE RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Retrieved from [Link]

-

Aerius, INN-desloratadine - European Medicines Agency. Retrieved from [Link]

-

Chromatogram of Desloratadine and degradation products (a) Alkali... - ResearchGate. Retrieved from [Link]

-

(PDF) Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - ResearchGate. (2026, February 23). Retrieved from [Link]

- US7678908B2 - Process of preparing desaloratadine - Google Patents.

-

Desloratadine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Retrieved from [Link]

- US20040229896A1 - Stable pharmaceutical compositions of desloratadine - Google Patents.

-

A Novel Desloratadine-Benzoic Acid Co-Amorphous Solid: Preparation, Characterization, and Stability Evaluation - PMC. (2018, July 6). Retrieved from [Link]

-

Improving mechanical properties of desloratadine via multicomponent crystal formation | Request PDF - ResearchGate. Retrieved from [Link]

-

Desloratadine | C19H19ClN2 | CID 124087 - PubChem - NIH. Retrieved from [Link]

-

Development of Co-Amorphous Loratadine–Citric Acid Orodispersible Drug Formulations. (2022, December 16). Retrieved from [Link]

Sources

- 1. Desloratadine | 100643-71-8 [chemicalbook.com]

- 2. Design, synthesis and biological evaluation of novel desloratadine derivatives with anti-inflammatory and H1 antagonize activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. interchim.fr [interchim.fr]

- 7. Citric acid | 77-92-9 [chemicalbook.com]

- 8. byjus.com [byjus.com]

- 9. A Novel Desloratadine-Benzoic Acid Co-Amorphous Solid: Preparation, Characterization, and Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. Citric acid - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. functmaterials.org.ua [functmaterials.org.ua]

- 17. Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sphinxsai.com [sphinxsai.com]

- 19. ema.europa.eu [ema.europa.eu]

- 20. scispace.com [scispace.com]

- 21. Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]

Mitigating Desloratadine Degradation: A Mechanistic Review of Stability in the Presence of Acidic Excipients

Introduction

Desloratadine (DL) is a potent, non-sedating H1-receptor antagonist widely formulated in solid and liquid dosage forms[1]. Chemically, DL possesses a secondary amine in its piperidine ring, making it highly susceptible to chemical interactions with pharmaceutical excipients[2]. A critical challenge in formulation development is its profound instability in the presence of acidic excipients (e.g., citric acid, stearic acid) and reactive reducing sugars (e.g., lactose) ()[3].

As a Senior Application Scientist, understanding the causality behind these incompatibilities is paramount. This technical guide synthesizes current literature on the mechanistic pathways of DL degradation—specifically focusing on N-formylation—and provides field-proven, self-validating protocols for evaluating and mitigating these interactions during drug development.

Mechanisms of Acid-Catalyzed Degradation

The primary degradation product of DL is N-formyl desloratadine[3]. While formyl donors (such as trace impurities in polyethylene glycol, starch, or lactose) provide the formyl group, acidic excipients severely exacerbate the reaction kinetics[4].

-

Microenvironmental pH Shift : Excipients like stearic acid, povidone, and crospovidone create an acidic microenvironment (pH 3–5 in unbound moisture). This acidity protonates the secondary amine or catalyzes Maillard-type reactions when reducing sugars are present ()[4].

-

Direct Interaction in Aqueous Systems : In liquid formulations (syrups), buffering agents like citric acid are necessary to maintain solubility and a pH of 5.0–6.0 ()[1]. However, at lower pH levels or in the presence of trace transition metals, oxidation and subsequent formylation are accelerated ()[2].

-

Propylene Glycol & PEG : Often used as humectants or solvents, these excipients can degrade into aldehydes and formates, directly reacting with DL's secondary amine. Laboratory studies on commercial formulations have demonstrated that propylene glycol directly enhances the formation of formyl-desloratadine[1].

Mechanistic pathway of Desloratadine N-formylation catalyzed by acidic excipients.

Formulation Strategies for Stability

To counteract these degradation pathways, formulators must employ proactive, self-validating strategies:

-

Alkalizing Agents : The addition of basic salts (calcium, magnesium, or aluminum carbonates/phosphates) neutralizes the acidic microenvironment, preventing protonation and subsequent nucleophilic attack by formyl donors[4].

-

Resin Complexation : Complexing DL with acidic resins like polacrilin potassium (a copolymer of methacrylic acid and divinylbenzene) physically shields the secondary amine. This demonstrates marginal to zero significant N-formylation even under accelerated stress (40°C/75% RH for two weeks)[3].

-

Chelation : In liquid formulations containing citric acid buffers, the addition of Disodium EDTA is mandatory to chelate trace metal ions that would otherwise catalyze autoxidation and degradation[2].

Quantitative Data on Excipient Compatibility

The following table summarizes the degradation profile of Desloratadine when formulated with various excipients under accelerated stress conditions.

| Formulation / Excipient Mixture | Stress Condition | Degradant Observed | N-formyl DL | Stability Status |

| DL + Lactose (1:1) | 40°C / 75% RH, 14 days | N-formyl DL | High | Unstable[3] |

| DL + Stearic Acid (1:1) | 40°C / 75% RH, 14 days | N-formyl DL | High | Unstable[4] |

| DL + Polacrilin Resin + Lactose | 40°C / 75% RH, 14 days | N-formyl DL | Marginal | Stable[3] |

| DL + Citric Acid Buffer (pH 3.8) | 40°C / 75% RH, 28 days | N-formyl DL | Moderate | Marginally Stable[2] |

| DL + Citric Acid Buffer + EDTA | 40°C / 75% RH, 28 days | N-formyl DL | Low | Stable[2] |

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following step-by-step methodologies are provided for evaluating DL stability.

Protocol 1: Excipient Compatibility Screening (Solid-State)

Rationale: This protocol isolates the physical and chemical interactions between the API and individual excipients, simulating accelerated shelf-life.

-

Preparation : Weigh 500 mg of Desloratadine API and 500 mg of the test excipient (e.g., anhydrous citric acid, lactose, or magnesium stearate).

-

Blending : Triturate the mixture in a glass mortar for 5 minutes to ensure a homogenous 1:1 (w/w) binary mixture.

-

Moisture Activation : Add 5% (w/w) HPLC-grade water to the mixture to simulate unbound moisture, which is critical for mobilizing acidic protons.

-

Incubation : Transfer the mixture to a clear glass vial. Seal tightly with a PTFE-lined cap and store in a stability chamber at 40°C and 75% Relative Humidity (RH) for 14 to 28 days.

-

Observation : Record any physical changes (e.g., discoloration to pink/brown indicates severe degradation).

-

Extraction : Dissolve 100 mg of the stressed mixture in 10 mL of Methanol:Water (50:50 v/v). Sonicate for 15 minutes and filter through a 0.45 µm PTFE syringe filter.

Protocol 2: HPLC Quantification of N-formyl Desloratadine

Rationale: A self-validating chromatographic method to specifically quantify the major degradant.

-

Mobile Phase : Prepare a gradient mobile phase consisting of Buffer (0.05 M Potassium dihydrogen phosphate, pH adjusted to 2.5 with orthophosphoric acid) and Acetonitrile.

-

Column : Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Flow Rate : Set to 1.0 mL/min.

-

Detection : UV detection at 245 nm.

-

Injection : Inject 20 µL of the extracted sample from Protocol 1.

-

Analysis : N-formyl desloratadine typically elutes after the main DL peak. Calculate the percentage of degradant using the area normalization method against a known reference standard of N-formyl desloratadine.

Step-by-step experimental workflow for excipient compatibility screening.

References

- Title: WO2006020534A2 - Stabilized desloratadine composition Source: Google Patents URL

-

Title : Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH Source : DergiPark URL :[Link]

- Title: WO2005065047A2 - Stable oral composition containing desloratadine Source: Google Patents URL

-

Title : Aerius, INN-desloratadine - European Medicines Agency (EPAR Scientific Discussion) Source : European Medicines Agency (EMA) URL :[Link]

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of Desloratadine and its Potential Impurity, Desloratadine Citric Amide

Abstract

This application note describes a highly selective and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Desloratadine and the detection of its potential process-related impurity or degradant, Desloratadine Citric Amide. The method is developed to be stability-indicating, demonstrating specificity in the presence of degradation products generated under various stress conditions. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental procedures, and a full validation protocol according to International Council for Harmonisation (ICH) guidelines.

Introduction

Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[1] It is the primary active metabolite of loratadine.[1] During the synthesis of the active pharmaceutical ingredient (API) or within the formulation, impurities can arise. One such potential impurity is Desloratadine Citric Amide (CAS 1797131-43-1), which could be formed from the reaction of Desloratadine with citric acid, a common excipient.[2][3] The presence and quantity of such impurities must be carefully controlled to ensure the safety and efficacy of the final drug product.

This note details the development and validation of a stability-indicating HPLC method capable of separating Desloratadine from Desloratadine Citric Amide and other degradation products, ensuring reliable quality control.

Scientific Rationale for Method Development

The chromatographic separation of Desloratadine and Desloratadine Citric Amide hinges on their distinct physicochemical properties.

-

Desloratadine: A basic compound with reported pKa values of approximately 4.4 and 9.9.[4] Its basic nature means its ionization state, and therefore its retention in reverse-phase chromatography, is highly dependent on the mobile phase pH.[5][6][7][8]

-

Desloratadine Citric Amide: The structure of this impurity (Molecular Formula: C25H25ClN2O6) incorporates the citric acid moiety.[3] The presence of multiple carboxylic acid groups and a hydroxyl group makes it significantly more polar than the parent Desloratadine molecule.

This significant polarity difference is the primary lever for achieving chromatographic resolution. A reverse-phase method is ideal, as the more polar citric amide will elute earlier than the more hydrophobic Desloratadine.

The choice of mobile phase pH is critical. To ensure robust and reproducible retention times for the basic Desloratadine analyte, the mobile phase pH should be controlled to be at least one to two pH units away from its pKa values.[6][9] A slightly acidic pH (e.g., pH 3.0-4.0) will keep Desloratadine consistently protonated (ionized), leading to good peak shape and predictable retention. This pH range is also well within the stable operating range for most modern silica-based C18 columns.[6]

Experimental Protocols

Materials and Reagents

-

Desloratadine Reference Standard (USP or equivalent)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH2PO4) (Analytical Grade)

-

Orthophosphoric Acid (85%) (Analytical Grade)

-

Water (HPLC Grade, e.g., Milli-Q®)

Instrumentation

-

A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Optimized Chromatographic Conditions

The following conditions were optimized to achieve baseline separation between Desloratadine, its citric amide impurity, and degradation products.

| Parameter | Condition |

| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.025 M Potassium Dihydrogen Phosphate (KH2PO4), pH adjusted to 3.5 with Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 30% B; 5-15 min: 30% to 70% B; 15-20 min: 70% B; 20-22 min: 70% to 30% B; 22-27 min: 30% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 248 nm[4] |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) |

Preparation of Solutions

-

Phosphate Buffer (Mobile Phase A): Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Standard Stock Solution (Desloratadine): Accurately weigh and dissolve approximately 25 mg of Desloratadine reference standard in the diluent in a 50 mL volumetric flask to obtain a concentration of 500 µg/mL.

-

Impurity Stock Solution (Desloratadine Citric Amide): Accurately weigh and dissolve approximately 5 mg of Desloratadine Citric Amide reference standard in the diluent in a 50 mL volumetric flask to obtain a concentration of 100 µg/mL.

-

Working Standard & Specificity Solution: Prepare appropriate dilutions from the stock solutions. For specificity and system suitability, a solution containing both Desloratadine (e.g., 50 µg/mL) and Desloratadine Citric Amide (e.g., 1 µg/mL) should be prepared.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines.[3][11]

Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol: Forced degradation studies were conducted on a Desloratadine sample (50 µg/mL). Samples were stressed under the following conditions, then diluted and injected into the HPLC system.

-

Acid Hydrolysis: 1N HCl at 80°C for 8 hours.[12]

-

Base Hydrolysis: 0.1N NaOH at 80°C for 4 hours.[13]

-

Oxidative Degradation: 6% H2O2 at room temperature for 24 hours.[13][14]

-

Thermal Degradation: Dry heat at 80°C for 48 hours.[13][14][15]

-

Photolytic Degradation: Exposed to UV light (254 nm) and visible light for a total illumination of 1.2 million lux hours.[13]

Acceptance Criteria: The method is deemed stability-indicating if the Desloratadine peak is resolved from all degradation product peaks and the Desloratadine Citric Amide peak (peak purity index > 0.999). Significant degradation was observed under oxidative, basic, and thermal conditions, with no major degradation under acidic or photolytic stress, which aligns with published studies.[13][16]

Validation Parameters & Acceptance Criteria

The following table summarizes the validation parameters and their corresponding acceptance criteria.

| Parameter | Protocol | Acceptance Criteria |

| System Suitability | Five replicate injections of the working standard solution. | %RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |

| Linearity | A minimum of five concentrations across the range of 50% to 150% of the target concentration (e.g., 25-75 µg/mL for Desloratadine). | Correlation coefficient (r²) ≥ 0.998. |

| Range | Confirmed by linearity, accuracy, and precision studies. | The range over which the method is precise, accurate, and linear. |

| Accuracy | Performed at three concentration levels (80%, 100%, 120%) in triplicate by spiking a known amount of analyte into a placebo mixture. | Mean recovery should be between 98.0% and 102.0%. |

| Precision | Repeatability: Six replicate injections of the standard solution at 100% concentration. Intermediate Precision: Analysis performed by a different analyst on a different day with a different instrument. | %RSD ≤ 2.0%. |